11-(3,4-dichlorophenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. This compound is characterized by its unique structure, which includes a benzoyl group, a dichlorophenyl group, and a hexahydro-dibenzo diazepinone core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 3,3-dimethyl-1,2-diaminocyclohexane in the presence of a suitable catalyst, such as indium chloride, in acetonitrile at room temperature . This reaction yields the desired product with high purity and without the need for chromatography.
Industrial Production Methods
Industrial production of this compound typically involves microwave-assisted synthesis, which offers several advantages, including reduced reaction times and higher yields. For instance, the use of silica-supported fluoroboric acid as a catalyst in a microwave reactor has been shown to produce 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
10-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored for its anxiolytic and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 10-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: A well-known anxiolytic belonging to the same class of diazepines.
Diazepam: Another anxiolytic with a similar core structure.
Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepine structure.
Uniqueness
10-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dichlorophenyl group enhances its binding affinity to certain receptors, while the dimethyl groups contribute to its stability and bioavailability.
Properties
Molecular Formula |
C28H24Cl2N2O2 |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
5-benzoyl-6-(3,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H24Cl2N2O2/c1-28(2)15-22-25(24(33)16-28)26(18-12-13-19(29)20(30)14-18)32(23-11-7-6-10-21(23)31-22)27(34)17-8-4-3-5-9-17/h3-14,26,31H,15-16H2,1-2H3 |
InChI Key |
XBQVTYWSVCGIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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